1-Chloro-2-fluoro-5-iodo-3-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-fluoro-5-iodo-3-methoxybenzene is an organic compound with the molecular formula C7H5ClFIO. It is a solid substance that appears as brown to gray crystalline solid and has low solubility at room temperature . This compound is part of the halogenated benzene derivatives, which are known for their diverse applications in various fields of science and industry.
Vorbereitungsmethoden
The synthesis of 1-Chloro-2-fluoro-5-iodo-3-methoxybenzene typically involves organic chemical reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions with halogenating agents. The process may involve multiple steps, including halogenation and methoxylation, under controlled conditions to achieve the desired substitution pattern .
Analyse Chemischer Reaktionen
1-Chloro-2-fluoro-5-iodo-3-methoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: This compound can participate in electrophilic aromatic substitution reactions, where the halogen atoms can be replaced by other substituents. Common reagents for these reactions include halogenating agents and catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-fluoro-5-iodo-3-methoxybenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Chloro-2-fluoro-5-iodo-3-methoxybenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes substitution, oxidation, or reduction. The molecular targets and pathways involved vary based on the reaction conditions and the reagents used. For example, in electrophilic aromatic substitution, the compound’s aromatic ring interacts with electrophiles, leading to the formation of substituted products .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-fluoro-5-iodo-3-methoxybenzene can be compared with other halogenated benzene derivatives, such as:
1-Chloro-3-fluoro-5-iodo-2-methoxybenzene: Similar in structure but with different substitution positions, leading to variations in reactivity and applications.
5-Bromo-1-fluoro-3-iodo-2-methoxybenzene: Contains a bromine atom instead of chlorine, which can affect its chemical properties and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical behavior.
Eigenschaften
Molekularformel |
C7H5ClFIO |
---|---|
Molekulargewicht |
286.47 g/mol |
IUPAC-Name |
1-chloro-2-fluoro-5-iodo-3-methoxybenzene |
InChI |
InChI=1S/C7H5ClFIO/c1-11-6-3-4(10)2-5(8)7(6)9/h2-3H,1H3 |
InChI-Schlüssel |
HNXMRIGQEPITRC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1)I)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.